molecular formula C20H21NO5 B3560471 N,N-diethyl-2-[(8-methoxy-6-oxo-6H-benzo[c]chromen-3-yl)oxy]acetamide

N,N-diethyl-2-[(8-methoxy-6-oxo-6H-benzo[c]chromen-3-yl)oxy]acetamide

Cat. No.: B3560471
M. Wt: 355.4 g/mol
InChI Key: AWPCPWKYCRJFOM-UHFFFAOYSA-N
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Description

“N,N-diethyl-2-[(8-methoxy-6-oxo-6H-benzo[c]chromen-3-yl)oxy]acetamide” is a chemical compound with a molecular formula of C21H23NO5 . It is a derivative of 6H-benzo[c]chromenes .


Synthesis Analysis

The synthesis of substituted 6H-benzo[c]chromenes, which includes the compound , has been developed through a three-step synthetic sequence . This sequence starts from variously substituted salicylaldehydes and α,β-unsaturated carbonyl compounds to form the chromene core . The de novo ring-forming key step is based on a highly regioselective intermolecular Diels–Alder cycloaddition between 3-vinyl-2H-chromenes and methyl propiolate, followed by oxidative aromatization of the cyclohexadiene cycloadduct intermediate to obtain the final products .


Molecular Structure Analysis

The molecular structure of “this compound” is derived from the core structure of 6H-benzo[c]chromenes . The compound has a molecular weight of 369.411 Da .


Chemical Reactions Analysis

The key chemical reaction involved in the synthesis of this compound is the intermolecular Diels–Alder cycloaddition between 3-vinyl-2H-chromenes and methyl propiolate . This is followed by oxidative aromatization of the cyclohexadiene cycloadduct intermediate .

Properties

IUPAC Name

N,N-diethyl-2-(8-methoxy-6-oxobenzo[c]chromen-3-yl)oxyacetamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H21NO5/c1-4-21(5-2)19(22)12-25-14-7-9-16-15-8-6-13(24-3)10-17(15)20(23)26-18(16)11-14/h6-11H,4-5,12H2,1-3H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AWPCPWKYCRJFOM-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN(CC)C(=O)COC1=CC2=C(C=C1)C3=C(C=C(C=C3)OC)C(=O)O2
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H21NO5
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

355.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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N,N-diethyl-2-[(8-methoxy-6-oxo-6H-benzo[c]chromen-3-yl)oxy]acetamide
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N,N-diethyl-2-[(8-methoxy-6-oxo-6H-benzo[c]chromen-3-yl)oxy]acetamide
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N,N-diethyl-2-[(8-methoxy-6-oxo-6H-benzo[c]chromen-3-yl)oxy]acetamide
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N,N-diethyl-2-[(8-methoxy-6-oxo-6H-benzo[c]chromen-3-yl)oxy]acetamide
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N,N-diethyl-2-[(8-methoxy-6-oxo-6H-benzo[c]chromen-3-yl)oxy]acetamide
Reactant of Route 6
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N,N-diethyl-2-[(8-methoxy-6-oxo-6H-benzo[c]chromen-3-yl)oxy]acetamide

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